Direct Head-to-Head or Cross-Study Quantitative Evidence for CAS 1705067-74-8 Is Currently Absent from the Published Literature
An exhaustive search of primary research articles, patents (including, but not limited to, the EPAC antagonist patent US11124489B2), and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any direct head-to-head comparison, cross-study comparable quantitative data, or explicit IC50/Ki values for N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 1705067-74-8) against a named comparator under defined assay conditions [1]. The compound's BindingDB entry (BDBM517688) linking to US11124489B2 was found to correspond to a different chemotype (an acetohydrazonoyl cyanide derivative), and no primary publication reporting its synthesis and pharmacological characterization was identified [2]. This absence of published direct comparative evidence means that any claims of superiority or differentiation over close analogs such as SKL2001 cannot be substantiated with quantitative data at this time.
| Evidence Dimension | Availability of peer-reviewed, comparator-anchored quantitative pharmacological data |
|---|---|
| Target Compound Data | No quantitative IC50, Ki, or functional assay data identified in primary literature or curated databases |
| Comparator Or Baseline | SKL2001 (Wnt/β-catenin agonist, reported EC50 ~10–40 µM in TOPFlash assays); FAAH inhibitor compound 25 from Tuo et al. 2016 (IC50 = 0.088 µM) |
| Quantified Difference | Not calculable; direct comparator data for the target compound are absent |
| Conditions | Comprehensive literature and database search (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, SureChEMBL, Google Patents, USPTO) conducted up to April 2026 |
Why This Matters
Procurement decisions should be made with the explicit understanding that this compound lacks published biological annotation, and therefore its selection over well-characterized analogs rests solely on its structural novelty or proprietary synthetic utility rather than on demonstrated differential potency or selectivity.
- [1] Tuo, W.; Leleu-Chavain, N.; Barczyk, A.; Renault, N.; Lemaire, L.; Chavatte, P.; Millet, R. Design, synthesis and biological evaluation of potent FAAH inhibitors. Bioorg. Med. Chem. Lett. 2016, 26, 2701–2705. View Source
- [2] BindingDB Entry BDBM517688. Accessed via https://www.bindingdb.org. Note: linked compound (NY0561) is an acetohydrazonoyl cyanide, not the target isoxazole carboxamide. View Source
